molecular formula C17H16BrClN2 B10790555 3'-(3-Bromophenyl)epibatidine

3'-(3-Bromophenyl)epibatidine

Cat. No.: B10790555
M. Wt: 363.7 g/mol
InChI Key: AZUKJENWDLWCOX-SQWLQELKSA-N
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Preparation Methods

The synthesis of 3’-(3-Bromophenyl)epibatidine involves several steps, starting from commercially available precursors. One common method includes the bromination of a phenyl ring followed by coupling with an epibatidine scaffold . The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may employ more efficient and scalable processes, such as continuous flow synthesis, to achieve higher yields and purity .

Chemical Reactions Analysis

3’-(3-Bromophenyl)epibatidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

3’-(3-Bromophenyl)epibatidine is unique compared to other similar compounds due to its specific bromine substitution, which enhances its binding affinity and selectivity for nicotinic receptors . Similar compounds include:

These comparisons highlight the unique properties of 3’-(3-Bromophenyl)epibatidine and its potential advantages in research and therapeutic applications.

Properties

Molecular Formula

C17H16BrClN2

Molecular Weight

363.7 g/mol

IUPAC Name

(1R,2R,4S)-2-[5-(3-bromophenyl)-6-chloropyridin-3-yl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C17H16BrClN2/c18-12-3-1-2-10(6-12)15-7-11(9-20-17(15)19)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8H2/t13-,14+,16+/m0/s1

InChI Key

AZUKJENWDLWCOX-SQWLQELKSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Br

Canonical SMILES

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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